molecular formula C29H24N2O5S B7708900 (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7708900
M. Wt: 512.6 g/mol
InChI Key: APTUKVHXNHCJQW-OEAKJJBVSA-N
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Description

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a phenylsulfanyl group and a trimethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The starting materials include 6-methyl-2-(phenylsulfanyl)quinoline and 3,4,5-trimethoxybenzaldehyde. The key steps in the synthesis include:

    Condensation Reaction: The quinoline derivative undergoes a condensation reaction with the aldehyde to form the intermediate.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the oxazol-5-one ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline or oxazol-5-one rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the quinoline or oxazol-5-one rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

(4E)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O5S/c1-17-10-11-22-18(12-17)13-20(28(31-22)37-21-8-6-5-7-9-21)14-23-29(32)36-27(30-23)19-15-24(33-2)26(35-4)25(16-19)34-3/h5-16H,1-4H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTUKVHXNHCJQW-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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